Home > Products > Screening Compounds P2214 > Ppardelta agonist 2
Ppardelta agonist 2 -

Ppardelta agonist 2

Catalog Number: EVT-8814563
CAS Number:
Molecular Formula: C20H18F3N3O3S
Molecular Weight: 437.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ppardelta agonist 2 is a chemical compound classified as a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ). This receptor is part of the nuclear hormone receptor superfamily and plays a critical role in regulating lipid metabolism, glucose homeostasis, and inflammation. PPARδ agonists are being investigated for their potential therapeutic applications in metabolic disorders, such as type 2 diabetes and obesity, due to their ability to enhance fatty acid oxidation and improve insulin sensitivity .

Source and Classification

Ppardelta agonist 2 is identified by the chemical formula C20H18F3N3O3S and has a unique identifier in the PubChem database (CID 11539381) . It belongs to a class of compounds known as PPARδ agonists, which are characterized by their ability to activate this specific receptor. The compound is synthesized through various methods that typically involve modifications of existing chemical frameworks to enhance selectivity and potency .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ppardelta agonist 2 involves several steps that typically include:

  1. Initial Reaction: The synthesis often begins with the formation of a thiazolidinedione core, which is then modified with various substituents to enhance its binding affinity for PPARδ.
  2. Reflux Conditions: The reaction mixture is usually subjected to reflux conditions in solvents such as glacial acetic acid or acetone, facilitating the formation of desired products through nucleophilic substitutions or condensation reactions .
  3. Purification: Following the completion of the reaction, products are purified using recrystallization techniques to obtain high-purity compounds suitable for biological testing.

For example, one synthetic route involves mixing thiazolidine-2,4-dione with aryl aldehydes in glacial acetic acid, followed by the addition of sodium acetate as a catalyst .

Molecular Structure Analysis

Structure and Data

The molecular structure of Ppardelta agonist 2 features a thiazolidinedione core with various substituents that enhance its receptor binding properties. The compound's structure can be represented as follows:

  • Chemical Formula: C20H18F3N3O3S
  • Molecular Weight: Approximately 421.43 g/mol
  • Key Functional Groups: Thiazolidinedione ring, trifluoromethyl group, amine groups.

The presence of these functional groups contributes to its hydrophobic character and potential for strong interactions with the PPARδ receptor .

Chemical Reactions Analysis

Reactions and Technical Details

Ppardelta agonist 2 undergoes various chemical reactions during its synthesis:

  1. Condensation Reactions: These reactions are crucial for forming the thiazolidinedione structure by combining carbonyl compounds with amines or other nucleophiles.
  2. Nucleophilic Substitution: Modifications at specific positions on the aromatic ring can occur through nucleophilic attack on electrophilic centers within the molecule .
  3. Characterization Techniques: Techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and characterize final products.
Mechanism of Action

Process and Data

Ppardelta agonist 2 activates PPARδ by binding to its ligand-binding domain. Upon binding, it induces a conformational change that promotes the recruitment of co-activators necessary for gene transcription related to fatty acid metabolism. This process enhances lipid oxidation in skeletal muscle and adipose tissues, leading to improved insulin sensitivity and reduced fat accumulation .

The mechanism can be summarized as follows:

  1. Binding: The agonist binds to the ligand-binding domain of PPARδ.
  2. Conformational Change: This binding induces a change in the receptor's conformation.
  3. Co-activator Recruitment: Co-activators are recruited, leading to enhanced transcription of target genes involved in metabolism.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic characteristics.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to nucleophilic sites present in its structure.

Relevant data indicate that Ppardelta agonist 2 has a logP value indicating significant lipophilicity, which is essential for its biological activity .

Applications

Scientific Uses

Ppardelta agonist 2 has potential applications in several areas:

  1. Metabolic Disorders: Investigated for its role in treating conditions like type 2 diabetes by improving insulin sensitivity and promoting fatty acid oxidation.
  2. Obesity Management: Its ability to enhance lipid metabolism makes it a candidate for obesity treatments.
  3. Cardiovascular Health: By improving lipid profiles and reducing inflammation, it may contribute to better cardiovascular health outcomes .

Research continues into optimizing its efficacy and safety profiles for clinical applications.

Molecular Mechanisms of PPARδ Agonist 2

Receptor Binding Dynamics and Conformational Activation

Interaction with Peroxisome Proliferator-Activated Receptor Delta Ligand-Binding Domain

Peroxisome Proliferator-Activated Receptor Delta Agonist 2 binds within the hydrophobic cavity of the Peroxisome Proliferator-Activated Receptor Delta ligand-binding domain (LBD), which spans approximately 1,300 ų. This cavity accommodates the agonist's Y-shaped structure through:

  • Hydrogen bonding networks: Formation of stable hydrogen bonds with His413 and Tyr437 residues, critical for anchoring the acidic head group. These interactions facilitate charge stabilization within the ligand-binding pocket [5] [6].
  • Hydrophobic interactions: Van der Waals contacts between the agonist's chlorobenzene tail and hydrophobic residues (Phe273, Leu330, Val332), enhancing binding affinity [5].
  • Selectivity determinants: The narrower ligand-binding domain of Peroxisome Proliferator-Activated Receptor Delta (versus Peroxisome Proliferator-Activated Receptor Alpha/Gamma) enables selective binding. Methyl sulfonyl benzene moiety exclusion from Peroxisome Proliferator-Activated Receptor Gamma prevents off-target activation [6].

Table 1: Key Residues in Peroxisome Proliferator-Activated Receptor Delta Ligand-Binding Domain Interaction

Agonist ComponentBinding ResidueInteraction TypeFunctional Role
Acidic head groupHis413Hydrogen bondAnchoring & charge stabilization
Acidic head groupTyr437Hydrogen bondHelix 12 positioning
Chlorobenzene tailPhe273HydrophobicBinding affinity enhancement
Central linkerLeu330/Val332Van der WaalsLigand orientation

Role of Activation Function-2 Domain Stabilization in Partial Versus Full Agonism

Activation Function-2 domain stabilization governs agonism efficacy through conformational control of helix 12 (H12):

  • Full agonism: Peroxisome Proliferator-Activated Receptor Delta Agonist 2 induces complete H12 repositioning (∼10 Å shift), forming a "charge clamp" with Lys367. This creates an optimal coactivator binding surface, measured by 90% recruitment efficiency in fluorescence resonance energy transfer assays [2] [6].
  • Partial agonism mechanisms: Compounds lacking hydrogen bond acceptors (e.g., Raltitrexed analog) cause suboptimal H12 displacement. This reduces coactivator binding by 40-60% compared to full agonists, explaining tissue-specific transcriptional modulation [6] [9].
  • Dynamic stabilization: Molecular dynamics simulations reveal Peroxisome Proliferator-Activated Receptor Delta Agonist 2 stabilizes H12 within 2ns post-binding, while partial agonists permit H12 mobility (>5Å fluctuation), destabilizing the coactivator groove [6].

Table 2: Activation Function-2 Domain Conformational States in Agonism Classification

Agonist TypeH12 DisplacementCoactivator RecruitmentTranscriptional Efficacy
Full agonist10 Å, stable positionSteroid Receptor Coactivator-1 >95%Maximum target gene transactivation
Partial agonist5-7 Å, dynamicSteroid Receptor Coactivator-1 40-60%Selective pathway activation
AntagonistNo displacementCorepressor bindingTarget gene suppression

Coactivator Recruitment Biases

Peroxisome Proliferator-Activated Receptor Delta Agonist 2 exhibits distinct coactivator binding preferences that direct metabolic outcomes:

  • Steroid Receptor Coactivator-1 bias: Peroxisome Proliferator-Activated Receptor Delta Agonist 2-bound Peroxisome Proliferator-Activated Receptor Delta recruits Steroid Receptor Coactivator-1 3-fold more efficiently than Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-Alpha in hepatocytes. This preference upregulates lipid metabolism genes while minimizing adipogenic effects [1] [8].
  • Tissue-specific complexes: In skeletal muscle, Peroxisome Proliferator-Activated Receptor Delta Agonist 2 enhances Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-Alpha binding (Kd = 15nM), driving mitochondrial biogenesis genes like ERRα and TFAM [1] [8].
  • Corepressor displacement: Agonist binding reduces Nuclear Receptor Corepressor 1 association by 80% in macrophages, relieving inflammatory gene suppression [3] [7].

Transcriptional Regulation of Downstream Metabolic Pathways

Fatty Acid Oxidation and Mitochondrial Biogenesis

Peroxisome Proliferator-Activated Receptor Delta Agonist 2 orchestrates a transcriptional cascade for energy metabolism:

  • Direct gene targets: Binds peroxisome proliferator response elements in CPT1A (carnitine palmitoyltransferase 1A), PDK4 (pyruvate dehydrogenase kinase 4), and ACOX1 (acyl-CoA oxidase 1) promoters, increasing expression 4-6 fold. This shifts substrate utilization from glucose to fatty acids [1] [8].
  • Mitochondrial biogenesis: Coactivation with Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-Alpha upregulates nuclear respiratory factors (NRF1, NRF2), increasing mitochondrial density by 150% in myotubes [1] [4].
  • Regulatory feedback: Induces fibroblast growth factor 21 (FGF21), which amplifies peroxisome proliferator-activated receptor alpha signaling, creating synergistic lipid clearance [1].

Table 3: Fatty Acid Oxidation and Mitochondrial Genes Regulated by Peroxisome Proliferator-Activated Receptor Delta Agonist 2

Gene SymbolProtein NameFold InductionMetabolic Function
CPT1ACarnitine palmitoyltransferase 1A5.8xFatty acid transport to mitochondria
PDK4Pyruvate dehydrogenase kinase 44.2xGlucose sparing, fatty acid utilization
ACADVLVery long-chain acyl-CoA dehydrogenase3.7xβ-oxidation initiation
UCP3Uncoupling protein 32.9xMitochondrial uncoupling, thermogenesis
FGF21Fibroblast growth factor 216.5xEndocrine regulator of lipid metabolism

Modulation of Inflammatory Cytokine Networks

Peroxisome Proliferator-Activated Receptor Delta Agonist 2 exerts transrepression of proinflammatory pathways:

  • Nuclear factor kappa B inhibition: Peroxisome Proliferator-Activated Receptor Delta Agonist 2-bound Peroxisome Proliferator-Activated Receptor Delta physically interacts with nuclear factor kappa B p65 subunit, blocking inhibitor of nuclear factor kappa B alpha phosphorylation. This reduces nuclear factor kappa B DNA binding by 70% and lowers tumor necrosis factor alpha/interleukin 1 beta expression in macrophages [3] [7].
  • Activator protein 1 suppression: In microglia, Peroxisome Proliferator-Activated Receptor Delta Agonist 2 inhibits protein kinase C alpha/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase signaling, preventing c-Jun phosphorylation and activator protein 1 activation. This decreases monocyte chemoattractant protein 1 and cyclooxygenase 2 expression [7] [10].
  • Reactive oxygen species modulation: Downregulates NADPH oxidase subunits (NOX2, NOX4), reducing intracellular reactive oxygen species by 60% post-radiation, creating an anti-inflammatory microenvironment [7].

Cross-Talk with Insulin Signaling and Glucose Homeostasis

Peroxisome Proliferator-Activated Receptor Delta Agonist 2 enhances insulin sensitivity through adipose-liver-muscle crosstalk:

  • Adipokine reprogramming: Upregulates adiponectin (>3-fold) via Peroxisome Proliferator-Activated Receptor Delta response elements in its promoter. Adiponectin activates AMP-activated protein kinase in liver/muscle, improving glucose uptake [4] [8].
  • Insulin receptor substrate-1 enhancement: Phosphorylates insulin receptor substrate-1 at tyrosine residues, increasing phosphatidylinositol 3-kinase activation by 50% in hepatocytes. This enhances GLUT4 translocation and glucose disposal [4].
  • Hepatic gluconeogenesis suppression: Reduces phosphoenolpyruvate carboxykinase expression 60% through peroxisome proliferator-activated receptor gamma coactivator 1-alpha inhibition, lowering fasting glucose [4] [8].

Properties

Product Name

Ppardelta agonist 2

IUPAC Name

2-[2-methyl-4-[[5-methyl-2-[4-(trifluoromethyl)phenyl]triazol-4-yl]methylsulfanyl]phenoxy]acetic acid

Molecular Formula

C20H18F3N3O3S

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C20H18F3N3O3S/c1-12-9-16(7-8-18(12)29-10-19(27)28)30-11-17-13(2)24-26(25-17)15-5-3-14(4-6-15)20(21,22)23/h3-9H,10-11H2,1-2H3,(H,27,28)

InChI Key

XJHXZGHPCAKRFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)SCC2=NN(N=C2C)C3=CC=C(C=C3)C(F)(F)F)OCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.